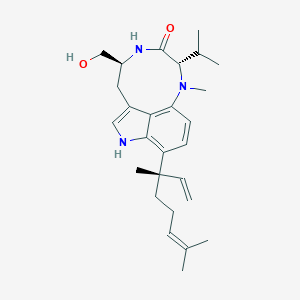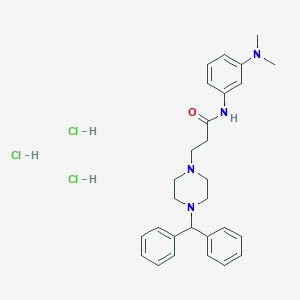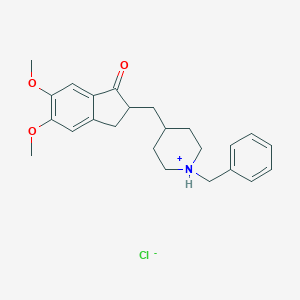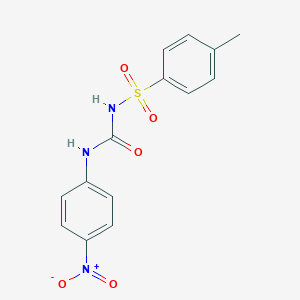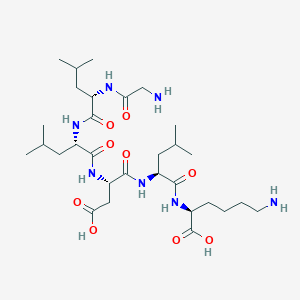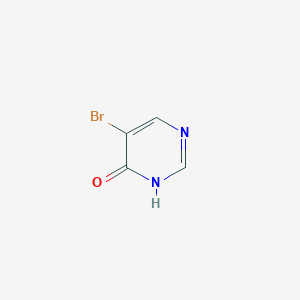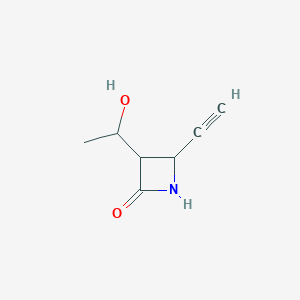
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one
概要
説明
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit adenosine deaminase (ADA) activity. ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. EHNA has been shown to be a potent inhibitor of ADA, and its use has led to significant advances in the understanding of ADA's role in various biological processes.
作用機序
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing the deamination of adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, depending on the cell type and context.
生化学的および生理学的効果
The effects of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one on cellular processes are complex and depend on the specific cell type and context. In general, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes. For example, in T cells, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA has been shown to enhance T cell activation and proliferation, while in other cell types, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced accumulation of adenosine can lead to anti-inflammatory effects.
実験室実験の利点と制限
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of ADA, which allows for the specific modulation of ADA activity without affecting other enzymes or cellular processes. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one is relatively easy to synthesize and purify, making it readily accessible to researchers.
However, there are also limitations to the use of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one in lab experiments. For example, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to the accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, making it difficult to interpret the results of experiments that use 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one may have off-target effects or interact with other cellular components, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one and its effects on cellular processes. One area of interest is the role of ADA in cancer, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA may have therapeutic potential. Additionally, there is interest in developing more potent and selective inhibitors of ADA that can be used to study its role in various biological processes. Finally, there is interest in understanding the complex effects of adenosine and deoxyadenosine accumulation on cellular processes, which may have implications for the treatment of various diseases.
科学的研究の応用
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used extensively in scientific research to study the role of ADA in various biological processes. One notable application is in the study of the immune system, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to investigate the role of ADA in T cell activation and proliferation. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to study the role of ADA in the regulation of purine metabolism and the nucleotide pool in various cell types.
特性
CAS番号 |
103365-28-2 |
|---|---|
製品名 |
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one |
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
4-ethynyl-3-(1-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-3-5-6(4(2)9)7(10)8-5/h1,4-6,9H,2H3,(H,8,10) |
InChIキー |
YGMBLYXQKPCVKT-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C#C)O |
正規SMILES |
CC(C1C(NC1=O)C#C)O |
同義語 |
2-Azetidinone, 4-ethynyl-3-(1-hydroxyethyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

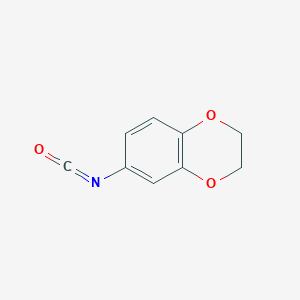
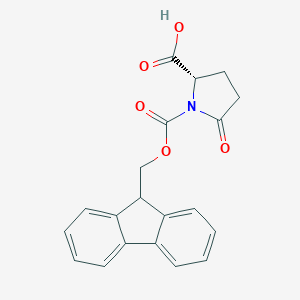
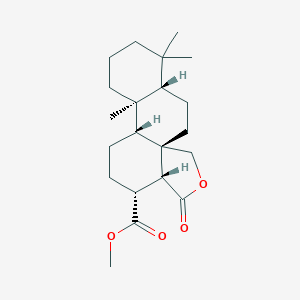
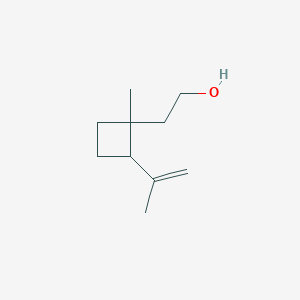
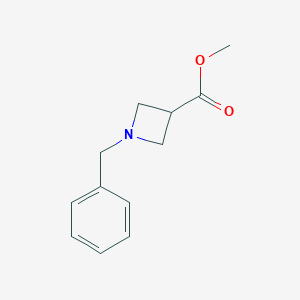
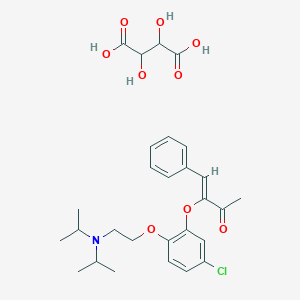
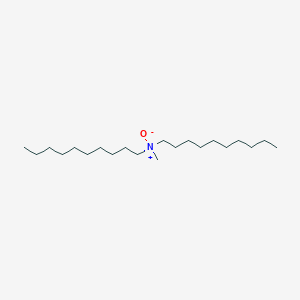
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
